molecular formula C40H73NO16 B10858647 Erythromycin ethylcarbonate CAS No. 1334-35-6

Erythromycin ethylcarbonate

Cat. No.: B10858647
CAS No.: 1334-35-6
M. Wt: 824.0 g/mol
InChI Key: FHVBJYZAOURXAF-YZPBMOCRSA-N
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Description

Erythromycin ethylcarbonate is a derivative of erythromycin, a macrolide antibiotic. This compound is used to treat a variety of bacterial infections, particularly those caused by gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Erythromycin ethylcarbonate is synthesized by reacting erythromycin with ethyl chloroformate in the presence of a base such as pyridine . The reaction typically occurs at room temperature and results in the formation of this compound as the primary product.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by chemical modification to obtain the ethylcarbonate derivative . The fermentation process is optimized to maximize yield and purity, and the subsequent chemical reaction is carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Erythromycin ethylcarbonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acid/base solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Erythromycin and ethyl carbonate.

    Oxidation: Various oxidation products, depending on the specific conditions.

    Substitution: Derivatives of erythromycin with different functional groups.

Properties

CAS No.

1334-35-6

Molecular Formula

C40H73NO16

Molecular Weight

824.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;ethyl hydrogen carbonate

InChI

InChI=1S/C37H67NO13.C3H6O3/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-6-3(4)5/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2H2,1H3,(H,4,5)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1

InChI Key

FHVBJYZAOURXAF-YZPBMOCRSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCOC(=O)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCOC(=O)O

Origin of Product

United States

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